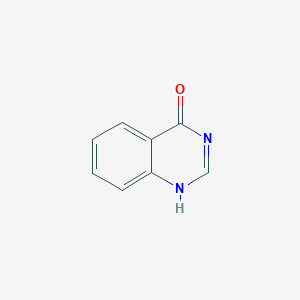

4-Hydroxyquinazoline

描述

准备方法

合成路线和反应条件: 喹唑啉-4-醇可以通过多种方法合成。一种常见的方法是利用邻氨基苯甲酸衍生物与甲酰胺的环化反应。 该反应通常将混合物加热至约 125-130°C,持续数小时,生成喹唑啉-4-醇 .

另一种方法涉及铜介导的苯甲酰胺和脒的串联 C(sp2)–H 胺化和环化反应。 该方法非常高效,为合成喹唑啉-4-醇提供了一种直接途径 .

工业生产方法: 喹唑啉-4-醇的工业生产通常采用上述方法进行大规模合成。方法的选择取决于产量、成本和可扩展性等因素。铜介导的串联 C(sp2)–H 胺化和环化方法因其效率高、产率高而备受青睐。

化学反应分析

From Isatoic Anhydride

A high-yield (85%) synthesis involves reacting isatoic anhydride with triethyl orthoformate in ethanol under reflux, catalyzed by ammonium acetate and thiamine hydrochloride (VB₁). The mechanism proceeds through ring-opening and re-cyclization :

textIsatoic Anhydride → Intermediate Enamine → this compound

Conditions :

-

Reflux in ethanol (4 hours)

-

Catalysts: NH₄OAc (7.5 mmol), VB₁ (3 mol%)

-

Recrystallization solvent: Ethanol

Conrad–Limpach Reaction Variants

Modified Conrad–Limpach reactions enable the synthesis of 2-(4-hydroxyquinolin-2-yl)acetic acid derivatives. Hydrolysis with Na₂CO₃ yields stable intermediates, which undergo aminomethylation with paraformaldehyde and piperidine in 1,4-dioxane (requires HCl activation) .

Ring Expansion Reactions

This compound derivatives are synthesized via nucleophilic ring expansion. For example, reacting isatin-1-carboxamides with secondary amines in dry THF induces ring expansion to form This compound-4-carboxamides (yields: 68–85%) :

| Entry | Substituent (R) | Amine Component | IC₅₀ (μM) |

|---|---|---|---|

| 1 | H | Diethylamine | 302 |

| 2 | Cl | Piperidine | 250 |

| 3 | H | Morpholine | 298 |

Mechanism :

-

Nucleophilic attack at indolyl C-2.

-

Five-membered ring opening.

-

Re-cyclization to form a six-membered quinazoline.

Alkylation Reactions

Scandium triflate (Sc(OTf)₃) catalyzes the alkylation of this compound with 2-vinylpyridine in toluene at 110°C under inert conditions :

textThis compound + 2-Vinylpyridine → 3-(2-(Pyridin-2-yl)ethyl)quinazolin-4(3H)-one

Conditions :

-

Catalyst: Sc(OTf)₃ (0.1 mmol)

-

Solvent: Toluene

-

Yield: 82%

Triazolo Derivatives

Using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DBU (1,8-diazabicycloundec-7-ene), this compound reacts with 3H- triazolo[4,5-b]pyridine to form fused triazoloquinazolines (yield: 30%) .

Decarboxylation and Hydrolysis

The Gould–Jacobs reaction’s decarboxylation step is critical for generating this compound from ester precursors. Saponification of ethyl 4-oxo-3-carboalkoxyquinazoline with NaOH followed by thermal decarboxylation yields the parent compound :

textEthyl 4-oxo-3-carboethoxyquinazoline → this compound (via NaOH hydrolysis and Δ)

Photochemical Reactivity

科学研究应用

Pharmaceutical Development

4-Hydroxyquinazoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its unique molecular structure allows for the development of potent inhibitors that can effectively block disease progression.

- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. For instance, a study synthesized a series of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains and tested their effectiveness against human myelogenous leukemia K562 cells. One compound showed significant inhibitory activity with an IC50 value indicating its potential as an anticancer agent .

- PARP Inhibition : this compound derivatives have also been identified as small molecular inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. These inhibitors can induce defective homologous recombination, leading to enhanced sensitivity in cancer cells resistant to conventional therapies .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways.

- Enzyme Interaction Studies : The compound has been instrumental in understanding the modulation of specific biological activities, making it a valuable tool for elucidating complex biochemical processes. Its ability to affect enzyme kinetics allows researchers to investigate metabolic pathways relevant to various diseases .

Material Science

The compound is also being investigated for its potential applications in material science.

- Advanced Materials : Research indicates that this compound can enhance the properties of polymers and coatings. Its incorporation into materials can improve durability and performance, which is particularly beneficial in industrial applications .

Agricultural Chemistry

In the agricultural sector, this compound is being studied for its potential use as a pesticide or herbicide.

- Sustainable Farming Practices : Its effectiveness in targeting specific pests suggests that it could lead to more sustainable agricultural practices by reducing reliance on broad-spectrum chemicals. This application aligns with growing trends toward environmentally friendly pest management solutions .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound A | K562 | 15.2 | Significant inhibitory effect |

| Compound B | HCT-15 | 33.5 | Moderate activity |

| Compound C | HCC1937 | 34.3 | Effective against PARPi-resistant cells |

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Enhancement | Improves mechanical properties and thermal stability |

| Coatings | Increases resistance to environmental degradation |

作用机制

喹唑啉-4-醇的作用机制涉及它与各种分子靶标和途径的相互作用。 喹唑啉-4-醇衍生物已被证明可以抑制诸如聚(ADP-核糖)聚合酶(PARP)之类的酶,PARP 在 DNA 修复中起着作用 . 通过抑制 PARP,喹唑啉-4-醇衍生物可以在癌细胞中诱导细胞死亡。 此外,已发现喹唑啉-4-醇衍生物可以调节参与炎症和细胞增殖的信号通路 .

相似化合物的比较

喹唑啉-4-醇可以与其他类似化合物(如喹唑啉酮和喹唑啉衍生物)进行比较。虽然所有这些化合物都共有一个喹唑啉环系统,但喹唑啉-4-醇因在第四位存在羟基而独一无二。这种羟基赋予喹唑啉-4-醇独特的化学性质和反应性。

类似化合物:

喹唑啉酮: 缺少羟基,而是具有羰基。

喹唑啉: 没有取代基的母体化合物。

4-喹唑啉酮: 与喹唑啉-4-醇类似,但第四位具有羰基而不是羟基.

喹唑啉-4-醇独特的结构使其能够参与特定的化学反应并表现出独特的生物活性,使其成为各种研究领域的宝贵化合物。

常见问题

Q. Basic: What are the common synthetic routes for 4-Hydroxyquinazoline, and what are their methodological limitations?

Answer:

Traditional synthesis methods include:

- Thermal Cyclization : Reacting 2-aminobenzamides with substituted benzyl chlorides at high temperatures (e.g., 120–150°C) . Limitations include energy inefficiency and side reactions due to harsh conditions.

- Transition Metal Catalysis : Using metals like Cu or Pd to facilitate cyclization. However, metal contamination can complicate purification and limit biomedical applications .

- Electrochemical Synthesis : Emerging as a greener alternative using aluminum/carbon electrodes and acetic acid electrolyte at room temperature, producing high yields (~80–90%) .

Key Consideration : Optimize reaction conditions (temperature, solvent) to minimize byproducts and improve scalability.

Q. Advanced: How can researchers optimize electrochemical synthesis of this compound derivatives to enhance yield and selectivity?

Answer:

Methodological steps include:

- Electrode Selection : Use aluminum anodes and carbon cathodes to stabilize reactive intermediates .

- Electrolyte Tuning : Acetic acid enhances proton transfer, but testing mixed solvents (e.g., H2O/CH3CN) may improve solubility of precursors.

- Controlled Potential : Apply cyclic voltammetry to identify optimal redox potentials for oxidative cyclization .

- Substituent Screening : Electron-withdrawing groups on benzyl chlorides increase electrophilicity, accelerating cyclization.

Data Analysis : Compare yields via HPLC and characterize products using NMR/XRD to validate purity .

Q. Basic: What biological activities of this compound are well-characterized, and what assays are used to validate them?

Answer:

Established activities include:

- Antimicrobial : Test via agar diffusion assays against Staphylococcus aureus and Escherichia coli .

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa) to measure IC50 values .

- Anti-inflammatory : Assess COX-2 inhibition via ELISA .

Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 replicates .

Q. Advanced: How can contradictions in biological activity data for this compound derivatives be resolved?

Answer:

Address discrepancies through:

- Dose-Response Analysis : Use non-linear regression to confirm EC50/IC50 consistency .

- Structural Elucidation : Compare XRD data of active vs. inactive derivatives to identify critical functional groups (e.g., hydroxyl vs. methoxy substitutions) .

- Replication : Repeat assays in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Statistical Tool : Apply ANOVA to assess inter-experimental variability .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. Advanced: How should researchers analyze conflicting spectral data (e.g., NMR, IR) for novel this compound analogs?

Answer:

- Database Cross-Referencing : Use SciFinder or Reaxys to compare experimental data with literature values (e.g., δH in DMSO-d6) .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental peaks .

- Crystallography : Resolve ambiguous structures via single-crystal XRD .

Troubleshooting : Check solvent purity and calibrate instruments before analysis .

Q. Basic: How to design a robust experimental framework for studying this compound’s structure-activity relationships (SAR)?

Answer:

- Variables : Independent variables = substituent groups (e.g., halides, alkyl chains); dependent variable = bioactivity (e.g., IC50) .

- Hypothesis Testing : Predict that electron-deficient substituents enhance anticancer activity via π-stacking with DNA .

- Controls : Include unmodified this compound and vehicle controls .

Q. Advanced: What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management in this compound research?

Answer:

- Repositories : Deposit spectral data in Chemotion or RADAR4Chem with standardized metadata (e.g., DOI assignments) .

- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN for real-time data sharing .

- Terminology Services : Align analytical methods with IUPAC nomenclature via NFDI4Chem’s knowledge base .

属性

IUPAC Name |

3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUDYFKZYBWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Record name | 4-quinazolinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049412 | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-36-1 | |

| Record name | 4(1H)-Quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。